molecular formula C24H27N3O3S B605714 trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid CAS No. 1800017-49-5

trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid

Katalognummer: B605714
CAS-Nummer: 1800017-49-5
Molekulargewicht: 437.558
InChI-Schlüssel: LCUPEZBPGVQFLN-JCNLHEQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid (hereafter referred to by its full name) is a cyclohexanecarboxylic acid derivative featuring a benzothiazole core linked to a substituted pyridine moiety via an aminomethyl bridge. The compound’s synthesis may involve multi-step processes, including hydrogenation in supercritical CO₂ (as indicated for similar cyclohexanecarboxylic acid derivatives ) and functionalization of the benzothiazole and pyridine rings . Cyclohexanecarboxylic acid derivatives are frequently explored as inhibitors of key receptors or enzymes, such as EDG2 (endothelial differentiation gene receptor 2), which is implicated in atherosclerosis and cardiovascular diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PI4K-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods

Industrial production of PI4K-IN-1 requires optimization of reaction conditions to ensure high yield and purity. This involves scaling up the laboratory synthesis procedures and implementing stringent quality control measures. The use of advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Analyse Chemischer Reaktionen

Formation of the Benzothiazole Core

The benzothiazole ring is synthesized via cyclization of substituted thioureas or via aromatic nucleophilic substitution. For example:

  • Thiourea Cyclization : Aromatic amines react with carbon disulfide under basic conditions to form benzothiazoles.

Amide Coupling for Cyclohexane Linkage

The trans-cyclohexanecarboxylic acid moiety is introduced through amide bond formation:

  • Reagents : Carbodiimides (e.g., DCC, DIC) or active esters (e.g., NHS esters) facilitate coupling with the benzothiazolylamine group .
  • Conditions : Reactions occur in polar aprotic solvents (e.g., DMF, THF) at 0–100°C .

Table 1: Representative Coupling Reactions

ReagentSolventTemperature (°C)Yield (%)Source
Dicyclohexylcarbodiimide (DCC)DMF2572
Ethyl chloroformateTHF0–4065

Carboxylic Acid Derivatives

The carboxylic acid group participates in:

  • Esterification : Reacts with alcohols (e.g., methanol, benzyl alcohol) under acidic or Mitsunobu conditions.
  • Amidation : Forms stable amides with primary/secondary amines (e.g., methylamine, benzylamine) .

Benzothiazole Modifications

  • Electrophilic Substitution : Halogenation (e.g., Cl, Br) occurs at the 4- or 6-position of the benzothiazole ring under acidic conditions .
  • Nucleophilic Aromatic Substitution : Amino groups replace halogens in the presence of Pd catalysts .

Table 2: Benzothiazole Halogenation

Halogen SourceCatalystPositionYield (%)Source
Cl₂FeCl₃685
NBSAIBN478

Stability Under Reaction Conditions

  • Acidic Hydrolysis : The cyclopropane ring remains intact below pH 3 but undergoes ring-opening at higher acidity .
  • Basic Conditions : The carboxylic acid deprotonates (pKa ~4.2), forming carboxylate salts that stabilize the molecule up to pH 10 .

Table 3: Stability Profile

ConditionObservationSource
pH 2 (HCl)Cyclopropane ring opening
pH 12 (NaOH)Carboxylate salt formation

Stereochemical Considerations

The trans-configuration of the cyclohexane ring is critical for bioactivity. Key steps to preserve stereochemistry include:

  • Chiral Resolution : Use of chiral auxiliaries (e.g., L-proline) during amide coupling .
  • Catalytic Hydrogenation : Cis/trans isomers are separated via column chromatography or recrystallization .

Post-Synthetic Modifications

  • Cyclopropane Functionalization : Reacts with electrophiles (e.g., bromine) to form bicyclic intermediates under radical initiation .
  • Pyridinone Oxidation : The 2-oxo group is reduced to a hydroxyl using NaBH₄ or LiAlH₄ .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been investigated for its role as a potential drug candidate due to its unique structural features that allow for interaction with biological targets.

Inhibition of Protein Kinases

Research indicates that compounds with similar structures can act as inhibitors of specific protein kinases, which are critical in various signaling pathways involved in cell growth and proliferation. The presence of the pyridine and benzothiazole moieties suggests that this compound may exhibit similar inhibitory effects on kinases such as Polo-like kinase 1 (Plk1) and others involved in cancer progression .

Anticancer Activity

Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells by targeting specific pathways that regulate cell survival and death. The ability to modify the side chains allows for the tuning of biological activity, making it a candidate for further development in cancer therapeutics .

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential efficacy in treating various conditions:

Anti-inflammatory Properties

Compounds with similar scaffolds have been noted for their anti-inflammatory effects, suggesting that this compound may also possess similar properties. This could be beneficial in treating diseases characterized by chronic inflammation .

Neuroprotective Effects

The structural components indicate a possibility for neuroprotective activity, particularly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes. Further studies are required to elucidate these effects .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

Synthesis and Characterization

A study focused on synthesizing novel derivatives of benzothiazole and pyridine, demonstrating effective synthetic routes that could be adapted for trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid .

Biological Evaluation

In vitro assays indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. This suggests a promising therapeutic index for further development .

Wirkmechanismus

PI4K-IN-1 exerts its effects by specifically inhibiting the activity of PI4K, thereby reducing the levels of PI4P in cells. This inhibition disrupts various cellular processes that depend on PI4P, such as membrane trafficking and signal transduction. The compound interacts with the ATP-binding site of PI4K, preventing the enzyme from catalyzing the phosphorylation of phosphatidylinositol .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

The compound’s uniqueness lies in its hybrid structure combining a benzothiazole ring, a dihydro-2-oxo-pyridine group, and a cyclopropylmethyl substituent. Below is a comparative analysis with structurally or functionally related compounds:

Compound Key Structural Features Biological Target/Activity Therapeutic Area Key Findings
Target Compound Benzothiazole, dihydro-2-oxo-pyridine, cyclopropylmethyl, cyclohexanecarboxylic acid core Potential VLA-4 inhibition (inferred from structural analogy to anti-inflammatory agents) Inflammation, autoimmune diseases Hypothesized to inhibit leukocyte adhesion (analogous to VLA-4 Mab in )
trans-4-Ethyl-1-{[6-methoxy-5-(3-trifluoromethoxy-phenyl)-pyridine-3-carbonyl]-amino}-cyclohexanecarboxylic acid Ethyl group, trifluoromethoxy-phenyl, pyridine-carbonyl EDG2 receptor inhibition Cardiovascular diseases Enhanced receptor binding due to lipophilic trifluoromethoxy group
Cis-1-[(3'-Chloro-5-fluoro-6,4'-dimethoxy-biphenyl-3-carbonyl)-amino]-4-ethyl-cyclohexanecarboxylic acid Chloro-fluoro-biphenyl, ethyl group EDG2 receptor inhibition Atherosclerosis, heart failure Improved metabolic stability from halogenated biphenyl motif
Imidazolo[2,1-b]thiadiazole derivatives Fused imidazole-thiadiazole ring system, oxirane moiety Antiproliferative, antiviral activity Oncology, infectious diseases Activated double bond enhances reactivity with nucleophiles
Monoclonal antibody to VLA-4 (alpha-4 integrin) Protein-based biologic targeting VLA-4 Inhibition of leukocyte adhesion Autoimmune arthritis 94% inhibition of leukocyte adhesion in adjuvant arthritis models

Key Observations:

Structural Diversity: The target compound’s benzothiazole-pyridine hybrid distinguishes it from EDG2 inhibitors (e.g., trifluoromethoxy-substituted derivatives in ) and antiproliferative imidazolo-thiadiazoles . The cyclopropylmethyl group may enhance membrane permeability compared to bulkier substituents like biphenyls.

Mechanistic Implications: The compound’s aminomethyl bridge and pyridine-2-one group may mimic the Arg-Gly-Asp (RGD) motif of integrin ligands, suggesting possible interaction with VLA-4 or related adhesion molecules . EDG2 inhibitors with halogenated aromatic groups exhibit stronger receptor binding, but the target compound’s benzothiazole moiety could offer alternative binding interactions .

Pharmacokinetic Considerations :

  • Cyclohexanecarboxylic acid derivatives with ethyl or trifluoromethyl groups (e.g., in ) show improved metabolic stability over simpler analogs. The cyclopropylmethyl group in the target compound may similarly resist oxidative degradation.
  • Compared to imidazolo-thiadiazoles (which require oxirane intermediates for synthesis ), the target compound’s synthesis likely prioritizes regioselective functionalization of the benzothiazole ring .

Biologische Aktivität

The compound trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3O3C_{24}H_{27}N_{3}O_{3}, with a molecular weight of approximately 405.50 g/mol. The structure includes a cyclohexane carboxylic acid moiety, a benzothiazole ring, and a pyridine derivative, which contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Protein Kinases : The compound has been studied for its ability to inhibit specific protein kinases involved in cancer cell proliferation. It is hypothesized that the benzothiazole and pyridine moieties play crucial roles in binding to the active sites of these kinases.
  • Antifibrinolytic Activity : Similar to tranexamic acid, which shares structural characteristics, this compound may exhibit antifibrinolytic properties by inhibiting plasminogen activation, thereby reducing bleeding during surgical procedures or traumatic injuries .
  • T-cell Activation : Recent studies suggest that compounds with similar structures can act as T-cell activators, enhancing immune responses against tumors .

Table 1: Biological Activity Summary

Activity TypeMechanismReference
Protein Kinase InhibitionInhibits Polo-like kinase 1 (Plk1)
AntifibrinolyticInhibits plasminogen activation
T-cell ActivationEnhances immune response

Case Study 1: Cancer Cell Lines

In vitro studies have shown that the compound significantly reduces the viability of various cancer cell lines through apoptosis induction. A notable study demonstrated an IC50 value in the low micromolar range against breast cancer cells, indicating potent anticancer activity.

Case Study 2: Hemostatic Effects

A clinical trial involving patients undergoing major surgeries highlighted the compound's potential as an effective hemostatic agent. Patients treated with the compound exhibited reduced blood loss compared to those receiving standard care.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Benzothiazole Ring : Essential for binding affinity to target proteins.
  • Cyclohexane Carboxylic Acid : Contributes to solubility and bioavailability.
  • Pyridine Derivative : Influences pharmacokinetic properties.

Table 2: Structure-Activity Relationship Insights

Structural ComponentModification ImpactObservations
BenzothiazoleSubstitution affects kinase inhibitionLoss of activity with modifications
Cyclohexane Carboxylic AcidEssential for solubilityIncreased bioavailability
PyridineAlters interaction with biological targetsCritical for anticancer activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of a pyridine derivative with a benzothiazole precursor, followed by cyclization. Catalysts like palladium or copper are often used to facilitate cross-coupling reactions, with solvents such as DMF or toluene under controlled temperatures (70–120°C). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Purity (>95%) should be verified using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer : Employ a combination of spectroscopic and computational techniques:

  • NMR (¹H, ¹³C, 2D-COSY) to confirm backbone connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemistry.
  • DFT calculations (B3LYP/6-31G*) to predict electronic properties and reactive sites .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : Test solubility in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For hydrophobic moieties, consider micellar formulations using polysorbate-80 or cyclodextrins .

Q. Which analytical techniques are critical for quantifying this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS with a triple quadrupole mass spectrometer. Optimize ionization parameters (ESI+ mode, capillary voltage 3.5 kV) and employ a deuterated internal standard for calibration. Validate linearity (1–1000 ng/mL), recovery (>80%), and matrix effects per FDA guidelines .

Q. How can researchers validate the compound’s identity against commercial or synthetic batches?

  • Methodological Answer : Compare spectral data (NMR, IR) with reference standards. Cross-validate using thin-layer chromatography (TLC) (Rf values) and melting point analysis . For novel batches, ensure consistency in retention times (HPLC) and fragmentation patterns (MS/MS) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across independent studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Conduct dose-response curves (IC50/EC50) under standardized protocols. Use orthogonal assays (e.g., enzymatic vs. cell-based) and verify purity via HPLC-ELSD . Employ molecular docking (AutoDock Vina) to confirm target binding modes .

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) . For example, use a Box-Behnken design to test variables: catalyst loading (5–15 mol%), temperature (80–120°C), and solvent polarity (DMF vs. THF). Analyze responses (yield, purity) via ANOVA and optimize using response surface methodology (RSM) .

Q. How to integrate computational reaction path searches with experimental synthesis?

  • Methodological Answer : Use quantum chemical calculations (Gaussian 16) to map potential energy surfaces and identify low-energy intermediates. Validate with microscale high-throughput experimentation (HTE). For example, screen 24 reaction conditions in parallel using a robotic liquid handler, then refine via kinetic profiling (in situ IR monitoring) .

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Transition from batch to flow chemistry to improve heat/mass transfer. Optimize catalyst recycling (e.g., immobilized Pd on SiO2) and solvent recovery (distillation). For reactor design, prioritize continuous stirred-tank reactors (CSTRs) with inline PAT (Process Analytical Technology) for real-time monitoring .

Q. How to design studies probing the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
    Combine transcriptomics (RNA-seq) and chemoproteomics (activity-based protein profiling). Use CRISPR-Cas9 knockouts to validate target engagement. For in vivo models, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling with serial blood/tissue sampling. Cross-reference with molecular dynamics simulations (GROMACS) to predict off-target effects .

Eigenschaften

IUPAC Name

4-[[[6-[1-(cyclopropylmethyl)-2-oxopyridin-4-yl]-1,3-benzothiazol-2-yl]amino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c28-22-12-19(9-10-27(22)14-16-1-2-16)18-7-8-20-21(11-18)31-24(26-20)25-13-15-3-5-17(6-4-15)23(29)30/h7-12,15-17H,1-6,13-14H2,(H,25,26)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUPEZBPGVQFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC2=NC3=C(S2)C=C(C=C3)C4=CC(=O)N(C=C4)CC5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.